![molecular formula C9H19NO B8706408 [4-(methoxymethyl)cyclohexyl]methanamine](/img/structure/B8706408.png)
[4-(methoxymethyl)cyclohexyl]methanamine
Descripción general
Descripción
[4-(methoxymethyl)cyclohexyl]methanamine is an organic compound characterized by a cyclohexane ring substituted with a methoxymethyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(methoxymethyl)cyclohexyl]methanamine typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxymethyl group: This step often involves the use of methanol and formaldehyde under acidic or basic conditions to form the methoxymethyl group.
Attachment of the methanamine group: This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[4-(methoxymethyl)cyclohexyl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The cyclohexane ring can be reduced to form different hydrogenated derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hydrogenated cyclohexane derivatives.
Substitution: Various substituted amines and amides.
Aplicaciones Científicas De Investigación
[4-(methoxymethyl)cyclohexyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [4-(methoxymethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclohexane ring provides structural stability, while the methoxymethyl group can modulate the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Methoxymethyl)cyclohexyl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(4-(Methoxymethyl)cyclohexyl)amine: Lacks the methylene bridge present in [4-(methoxymethyl)cyclohexyl]methanamine.
(4-(Methoxymethyl)cyclohexyl)methanoic acid: Contains a carboxylic acid group instead of a methanamine group.
Uniqueness
This compound is unique due to the presence of both a methoxymethyl group and a methanamine group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
[4-(methoxymethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C9H19NO/c1-11-7-9-4-2-8(6-10)3-5-9/h8-9H,2-7,10H2,1H3 |
Clave InChI |
NRENAJZOQRQFBR-UHFFFAOYSA-N |
SMILES canónico |
COCC1CCC(CC1)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[bis(2-chloroethyl)amino]benzoic acid](/img/structure/B8706328.png)

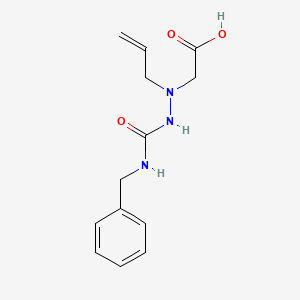
![6-methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone](/img/structure/B8706345.png)
![Propanamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-2,2-dimethyl-](/img/structure/B8706352.png)
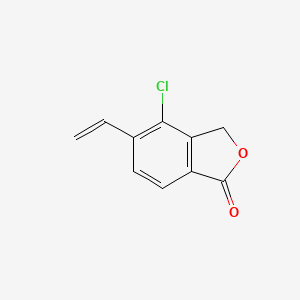

![N-Cyclopropyl-4-fluoro-2-[(2S)-2-oxiranylmethoxy]benzamide](/img/structure/B8706375.png)

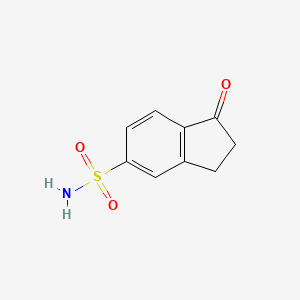
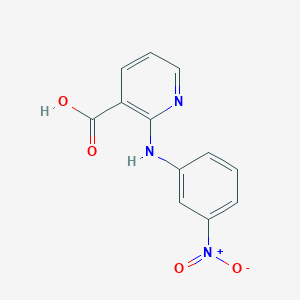
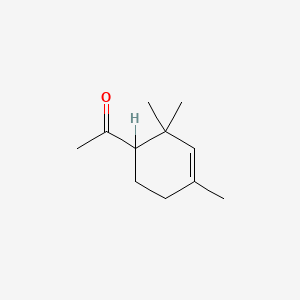

![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B8706404.png)
